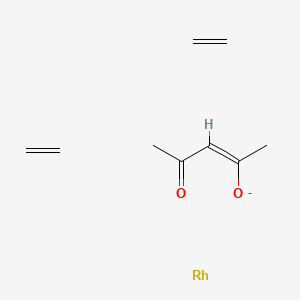
2,4-Pentanedionatobis(ethylene)rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Acetylacetonatobis(ethylene)rhodium can be synthesized by reacting rhodium chloride with acetylacetone and ethylene. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of acetylacetonatobis(ethylene)rhodium generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the product .
化学反応の分析
Types of Reactions
Acetylacetonatobis(ethylene)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to the formation of different rhodium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, and other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) or rhodium(0) species .
科学的研究の応用
Acetylacetonatobis(ethylene)rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including asymmetric arylation and hydrogenation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of rhodium-based drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
作用機序
The mechanism by which acetylacetonatobis(ethylene)rhodium exerts its effects involves the coordination of the rhodium center with various substrates. The ethylene and acetylacetonate ligands stabilize the rhodium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in asymmetric arylation reactions, the rhodium center facilitates the formation of carbon-carbon bonds with high enantioselectivity .
類似化合物との比較
Similar Compounds
Bis(ethylene)rhodium(I) chloride: Another rhodium complex with similar catalytic properties.
Rhodium(III) acetylacetonate: A higher oxidation state rhodium complex used in different catalytic applications.
Bis(triphenylphosphine)rhodium(I) carbonyl chloride: A rhodium complex with different ligands, used in hydroformylation reactions.
Uniqueness
Acetylacetonatobis(ethylene)rhodium is unique due to its combination of ethylene and acetylacetonate ligands, which provide a balance of stability and reactivity. This makes it particularly effective in asymmetric arylation reactions, where high enantioselectivity is required .
特性
分子式 |
C9H15O2Rh- |
|---|---|
分子量 |
258.12 g/mol |
IUPAC名 |
ethene;(Z)-4-oxopent-2-en-2-olate;rhodium |
InChI |
InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;/p-1/b4-3-;;; |
InChIキー |
AFQSOHSPTULSFS-FGSKAQBVSA-M |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].C=C.C=C.[Rh] |
正規SMILES |
CC(=CC(=O)C)[O-].C=C.C=C.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


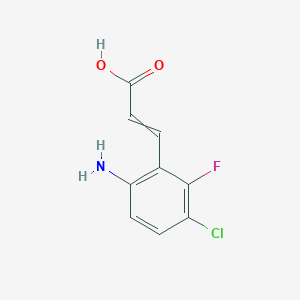
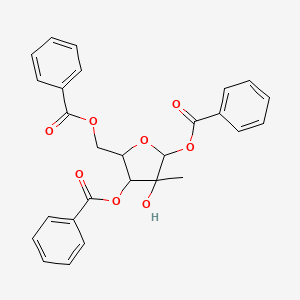
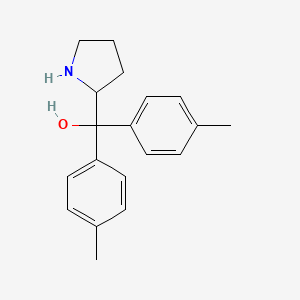
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
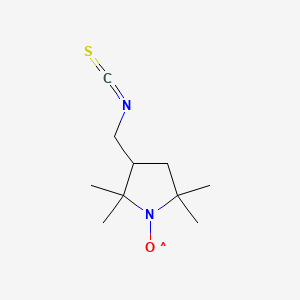
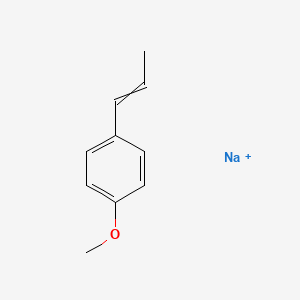
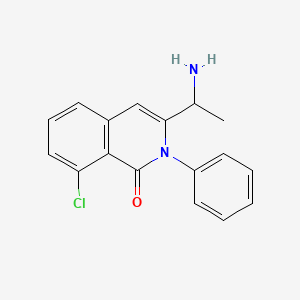

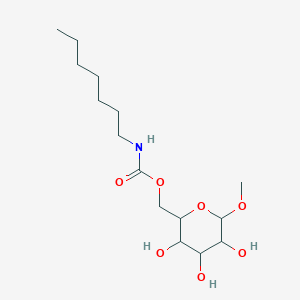
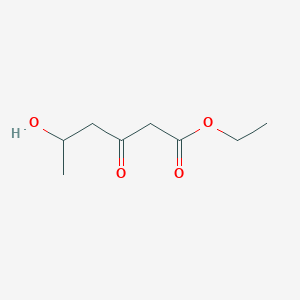
![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)
![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)
